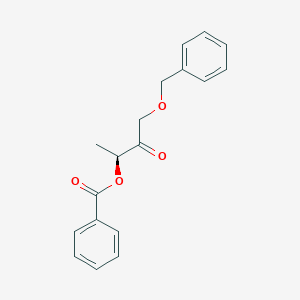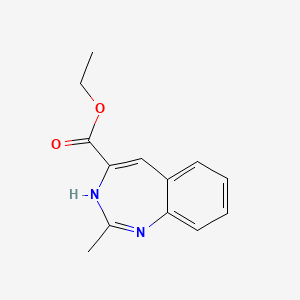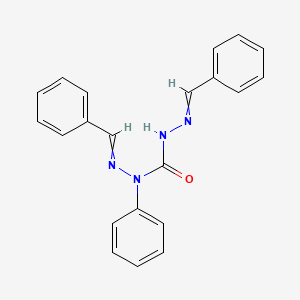
3,7-Dimethylocta-2,4-dienal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,7-Dimethylocta-2,4-dienal, also known as citral, is an organic compound with the molecular formula C₁₀H₁₆O. It is a pale yellow liquid with a strong lemon odor, commonly found in the essential oils of plants such as lemongrass, lemon myrtle, and lemon verbena. Citral is widely used in the flavor and fragrance industries due to its pleasant citrus scent.
Synthetic Routes and Reaction Conditions:
Isomerization of Geraniol and Nerol: Citral can be synthesized through the isomerization of geraniol and nerol, which are naturally occurring alcohols found in essential oils. This process typically involves acid-catalyzed dehydration.
Oxidation of Citronellal: Another method involves the oxidation of citronellal, a monoterpenoid found in citronella oil. This reaction can be catalyzed by various oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In industrial settings, citral is often produced via the pyrolysis of β-pinene, a component of turpentine oil. This method involves heating β-pinene to high temperatures in the presence of a catalyst, resulting in the formation of citral along with other by-products.
Types of Reactions:
Oxidation: Citral can undergo oxidation to form citral oxide, a compound used in the synthesis of various pharmaceuticals and fragrances.
Reduction: Reduction of citral can yield citronellal, which is a key intermediate in the production of menthol.
Addition Reactions: Citral can participate in addition reactions with nucleophiles such as hydrogen cyanide to form cyanohydrins, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid catalysts for isomerization, metal catalysts for hydrogenation.
Major Products:
Citral Oxide: Formed through oxidation.
Citronellal: Formed through reduction.
Cyanohydrins: Formed through addition reactions.
科学研究应用
Chemistry: Citral is used as a starting material in the synthesis of various organic compounds, including vitamins A and E, ionones, and methylionones, which are important in the fragrance industry.
Biology: In biological research, citral is studied for its antimicrobial and antifungal properties. It has been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for use in natural preservatives and antimicrobial agents.
Medicine: Citral has been investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties. Studies have shown that citral can induce apoptosis in cancer cells and reduce inflammation in animal models.
Industry: In the industrial sector, citral is a key ingredient in the production of flavors and fragrances. It is also used in the manufacture of cleaning products, cosmetics, and personal care items due to its pleasant lemon scent.
作用机制
Citral exerts its effects through various molecular targets and pathways. In antimicrobial applications, citral disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death. In anti-inflammatory applications, citral inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation. In anticancer applications, citral induces apoptosis through the activation of caspases and the mitochondrial pathway.
相似化合物的比较
Geraniol: An alcohol with a similar structure to citral, used in fragrances and as a flavoring agent.
Nerol: Another alcohol isomeric with geraniol, also used in the fragrance industry.
Citronellal: A reduction product of citral, used in the synthesis of menthol and as a fragrance component.
Uniqueness of Citral: Citral is unique due to its strong lemon odor and its versatility in various chemical reactions. Unlike geraniol and nerol, which are primarily used for their fragrance properties, citral’s ability to undergo oxidation and reduction reactions makes it a valuable intermediate in the synthesis of a wide range of compounds.
属性
CAS 编号 |
137046-94-7 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC 名称 |
3,7-dimethylocta-2,4-dienal |
InChI |
InChI=1S/C10H16O/c1-9(2)5-4-6-10(3)7-8-11/h4,6-9H,5H2,1-3H3 |
InChI 键 |
VVIABXRTIAZQSI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC=CC(=CC=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[Dimethyl(phenyl)silyl]hexan-1-OL](/img/structure/B14279264.png)





![3-Methyl-1,4-diphenyl-1h-pyrazolo[3,4-b]quinoline](/img/structure/B14279326.png)
![4-{(E)-[3-Methyl-4-(pyrrolidin-1-yl)phenyl]diazenyl}morpholine](/img/structure/B14279330.png)

![(E)-N-(4-Fluorophenyl)-1-[4-(heptyloxy)phenyl]methanimine](/img/structure/B14279340.png)

![2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14279358.png)

![N-(4-Methoxyphenyl)-1,2-dihydronaphtho[2,1-b]furan-1-amine](/img/structure/B14279365.png)
